![molecular formula C21H14N2O2S2 B2717924 4-benzoyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 300569-84-0](/img/structure/B2717924.png)
4-benzoyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-benzoyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a thiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom) .
Synthesis Analysis
The synthesis of such compounds typically involves reactions like nucleophilic substitution, condensation, and cyclization . The exact synthesis process would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of benzoyl, thiophen, and thiazol groups. The exact structure would need to be determined using techniques like NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazoles are known to participate in a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, it would likely be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including “4-benzoyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide”, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have also been associated with analgesic (pain-relieving) effects . This could potentially make “4-benzoyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” a candidate for the development of new pain relief medications.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives have been explored in various studies . Inflammation is a vital part of the body’s immune response, but when it becomes chronic, it can lead to several diseases and conditions.
Antimicrobial Activity
Thiazole compounds have shown promising results as antimicrobial agents . This suggests that “4-benzoyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” could be used in the development of new antimicrobial drugs.
Antifungal Activity
Similar to its antimicrobial properties, thiazole derivatives have demonstrated antifungal activities . This could be particularly useful in the treatment of various fungal infections.
Antiviral Activity
Thiazole compounds have been found to exhibit antiviral properties . This suggests potential applications in the development of antiviral drugs.
Anticonvulsant Activity
Thiazole derivatives have been associated with anticonvulsant effects . This could potentially make “4-benzoyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” a candidate for the development of new anticonvulsant medications.
Antitumor Activity
Thiazole compounds, including “4-benzoyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide”, have shown potential as antitumor or cytotoxic drug molecules . This suggests that they could be used in the development of new cancer treatments.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-benzoyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S2/c24-19(14-5-2-1-3-6-14)15-8-10-16(11-9-15)20(25)23-21-22-17(13-27-21)18-7-4-12-26-18/h1-13H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPXLQKWLRRLLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.